molecular formula C12H17Br2NO4 B12286588 N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline

N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline

Cat. No.: B12286588
M. Wt: 399.08 g/mol
InChI Key: HYIIWDPUZNALMC-UHFFFAOYSA-N
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Description

N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline: is a synthetic organic compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group attached to the nitrogen atom, and a 2,2-dibromocyclopropyl group attached to the fourth carbon of the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline typically involves multiple steps:

    Protection of the Proline Nitrogen: The nitrogen atom of L-proline is protected using tert-butoxycarbonyl chloride (BOC-Cl) in the presence of a base such as triethylamine. This step forms N-t-BOC-L-Proline.

    Formation of the Dibromocyclopropyl Group: The dibromocyclopropyl group is introduced through a cyclopropanation reaction. This can be achieved by reacting an appropriate alkene with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide.

    Coupling Reaction: The final step involves coupling the N-t-BOC-L-Proline with the dibromocyclopropyl group under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline undergoes various chemical reactions, including:

    Substitution Reactions: The dibromocyclopropyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for BOC deprotection.

Major Products Formed

    Substitution Products: Compounds with azide, thiol, or other nucleophilic groups replacing the bromine atoms.

    Reduction Products: Compounds with reduced cyclopropyl groups.

    Deprotected Products: Free amine derivatives of the original compound.

Scientific Research Applications

N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline depends on its specific application. In biochemical studies, it may interact with proteins or enzymes, affecting their function. The dibromocyclopropyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of activity. The BOC group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group.

Comparison with Similar Compounds

N-t-BOC-4-(2,2-Dibromocyclopropyl)-L-Proline can be compared with other proline derivatives:

    N-t-BOC-L-Proline: Lacks the dibromocyclopropyl group, making it less reactive in certain substitution reactions.

    N-t-BOC-4-(2,2-Dichlorocyclopropyl)-L-Proline: Similar structure but with chlorine atoms, leading to different reactivity and properties.

    N-t-BOC-4-(2,2-Difluorocyclopropyl)-L-Proline: Fluorine atoms provide different electronic effects and reactivity compared to bromine.

Properties

Molecular Formula

C12H17Br2NO4

Molecular Weight

399.08 g/mol

IUPAC Name

2,2-dibromo-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptane-6-carboxylic acid

InChI

InChI=1S/C12H17Br2NO4/c1-10(2,3)19-9(18)15-6-11(5-12(11,13)14)4-7(15)8(16)17/h7H,4-6H2,1-3H3,(H,16,17)

InChI Key

HYIIWDPUZNALMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C(=O)O)CC2(Br)Br

Origin of Product

United States

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